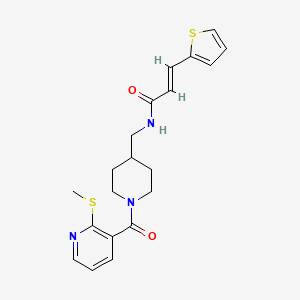![molecular formula C10H14ClN3O3 B2607437 2-Chloro-N-[4-(1,2,4-oxadiazol-3-yl)oxan-4-yl]propanamide CAS No. 2411284-65-4](/img/structure/B2607437.png)
2-Chloro-N-[4-(1,2,4-oxadiazol-3-yl)oxan-4-yl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-[4-(1,2,4-oxadiazol-3-yl)oxan-4-yl]propanamide, also known as CP-690,550, is a synthetic small molecule drug that has been extensively studied for its potential therapeutic applications.
Mécanisme D'action
2-Chloro-N-[4-(1,2,4-oxadiazol-3-yl)oxan-4-yl]propanamide inhibits JAK enzymes by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream signaling molecules, which leads to a reduction in the production of pro-inflammatory cytokines. 2-Chloro-N-[4-(1,2,4-oxadiazol-3-yl)oxan-4-yl]propanamide has been shown to inhibit JAK1, JAK2, JAK3, and Tyk2 enzymes with varying degrees of potency.
Biochemical and Physiological Effects:
2-Chloro-N-[4-(1,2,4-oxadiazol-3-yl)oxan-4-yl]propanamide has been shown to have potent anti-inflammatory effects in various animal models of autoimmune diseases. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-12 (IL-12), and interferon-gamma (IFN-γ). 2-Chloro-N-[4-(1,2,4-oxadiazol-3-yl)oxan-4-yl]propanamide has also been shown to reduce the infiltration of immune cells into inflamed tissues, which is a hallmark of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-N-[4-(1,2,4-oxadiazol-3-yl)oxan-4-yl]propanamide has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has a high degree of potency and specificity for JAK enzymes, which makes it an ideal tool for studying the JAK-STAT signaling pathway. However, 2-Chloro-N-[4-(1,2,4-oxadiazol-3-yl)oxan-4-yl]propanamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its efficacy in chronic diseases.
Orientations Futures
2-Chloro-N-[4-(1,2,4-oxadiazol-3-yl)oxan-4-yl]propanamide has shown promising results in preclinical studies and clinical trials for various autoimmune diseases. However, there is still much to learn about its mechanism of action and potential side effects. Future research should focus on identifying the optimal dosing regimen, determining the long-term safety profile, and exploring its potential therapeutic applications in other diseases. Additionally, the development of more potent and selective JAK inhibitors could lead to improved efficacy and reduced side effects.
Méthodes De Synthèse
2-Chloro-N-[4-(1,2,4-oxadiazol-3-yl)oxan-4-yl]propanamide is synthesized by reacting 2-chloro-N-(2-oxo-1,3-oxazolidin-3-yl)propanamide with 4-(1,2,4-oxadiazol-3-yl)oxan-4-amine in the presence of a base. The reaction yields 2-Chloro-N-[4-(1,2,4-oxadiazol-3-yl)oxan-4-yl]propanamide as a white solid with a purity of over 99%.
Applications De Recherche Scientifique
2-Chloro-N-[4-(1,2,4-oxadiazol-3-yl)oxan-4-yl]propanamide has been extensively studied for its potential therapeutic applications in various diseases such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. It is a potent inhibitor of Janus kinase (JAK) enzymes, which play a crucial role in the signaling pathways of cytokines and growth factors. Inhibition of JAK enzymes by 2-Chloro-N-[4-(1,2,4-oxadiazol-3-yl)oxan-4-yl]propanamide leads to a reduction in the production of pro-inflammatory cytokines, which are responsible for the pathogenesis of many autoimmune diseases.
Propriétés
IUPAC Name |
2-chloro-N-[4-(1,2,4-oxadiazol-3-yl)oxan-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O3/c1-7(11)8(15)13-10(2-4-16-5-3-10)9-12-6-17-14-9/h6-7H,2-5H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWUUJKEDZKQMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCOCC1)C2=NOC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[4-(1,2,4-oxadiazol-3-yl)oxan-4-yl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

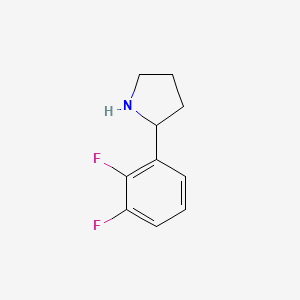
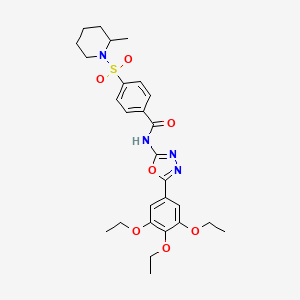
![4-(6-(4-benzylpiperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine](/img/structure/B2607357.png)
![4-(3-chlorophenyl)-2-((3,5-dimethylisoxazol-4-yl)methyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2607359.png)
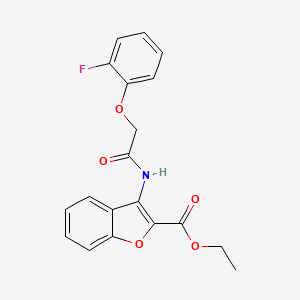
![1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2607363.png)
![2-methyl-1H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B2607367.png)
![[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-oxo-5,6-dihydropyridazin-1(4H)-yl]acetic acid](/img/structure/B2607368.png)
![4-[1-(2-Hydroxyethyl)-6-oxo-4,5-dihydropyridazine-3-carbonyl]thiomorpholine-3-carbonitrile](/img/structure/B2607369.png)
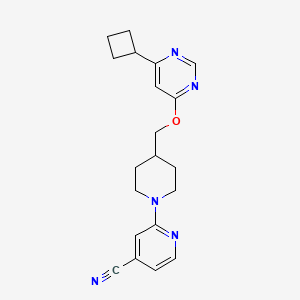
![4-ethyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2607372.png)
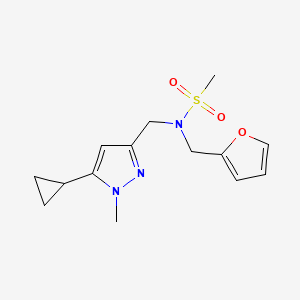
![N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2607374.png)
